molecular formula C15H9Cl2N3 B8177006 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine

4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine

Cat. No.: B8177006
M. Wt: 302.2 g/mol
InChI Key: ARUYBNGBRASERT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine is a heterocyclic aromatic compound It features a pyrimidine ring substituted with chloro, chlorophenyl, and pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine typically involves multi-step organic reactions. One common method might include:

    Starting Materials: Pyrimidine derivatives, chlorobenzene, and pyridine derivatives.

    Reaction Steps:

    Conditions: These reactions often require catalysts, specific solvents, and controlled temperatures.

Industrial Production Methods

Industrial production might involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide.

    Reduction: Removal of oxygen or addition of hydrogen, using reducing agents like sodium borohydride.

    Substitution: Replacement of one functional group with another, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, organometallic reagents.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Applications in materials science, such as the development of novel polymers or electronic materials.

Mechanism of Action

The mechanism of action for compounds like 4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine often involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate biological pathways, leading to various therapeutic effects. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-(4-chlorophenyl)-2-(2-pyridyl)pyrimidine
  • 4-Chloro-6-(4-chlorophenyl)-2-(4-pyridyl)pyrimidine
  • 4-Chloro-6-(4-chlorophenyl)-2-(5-pyridyl)pyrimidine

Uniqueness

4-Chloro-6-(4-chlorophenyl)-2-(3-pyridyl)pyrimidine is unique due to the specific positioning of its substituents, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds might not be as effective.

Properties

IUPAC Name

4-chloro-6-(4-chlorophenyl)-2-pyridin-3-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2N3/c16-12-5-3-10(4-6-12)13-8-14(17)20-15(19-13)11-2-1-7-18-9-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUYBNGBRASERT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CC(=N2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.